molecular formula C12H22N2O2 B2945234 tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate CAS No. 2171869-46-6

tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate

Cat. No.: B2945234
CAS No.: 2171869-46-6
M. Wt: 226.32
InChI Key: KLSOXZVGCGFOFI-UHFFFAOYSA-N
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Description

tert-Butyl (2-azabicyclo[510]octan-8-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2 It is a bicyclic compound that contains a tert-butyl group, an azabicyclo octane ring, and a carbamate functional group

Scientific Research Applications

tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate” and similar compounds are likely to involve further exploration of their biological activities and potential applications . This could include the development of new synthetic methodologies and the investigation of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate typically involves the reaction of 2-azabicyclo[5.1.0]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate is unique due to its specific bicyclic structure and the presence of the carbamate functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[5.1.0]octan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-13-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOXZVGCGFOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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